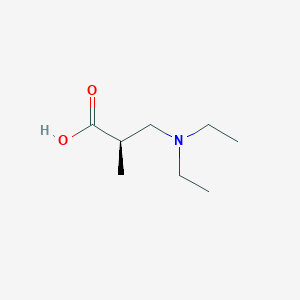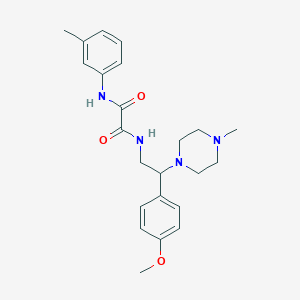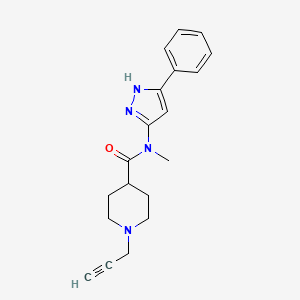
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MPP, is a chemical compound that has attracted significant attention in the field of scientific research. MPP is a piperidine-based compound that is structurally similar to other compounds that have been shown to have potential therapeutic applications.
作用机制
The mechanism of action of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce inflammation. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for HDACs and other enzymes that are involved in cell growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain types of cells at high concentrations, and care must be taken when handling and using this compound in lab experiments.
未来方向
There are many potential future directions for research on N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research could be the development of new therapeutic applications for this compound, such as in the treatment of other types of cancer or neurodegenerative diseases. Another area of research could be the development of new synthetic methods for this compound that are more efficient or cost-effective. Finally, research could be done to further understand the mechanism of action of this compound and how it interacts with other cellular processes.
合成方法
The synthesis of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of this compound include 4-piperidone hydrochloride, propargyl bromide, and 5-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学研究应用
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-3-11-23-12-9-16(10-13-23)19(24)22(2)18-14-17(20-21-18)15-7-5-4-6-8-15/h1,4-8,14,16H,9-13H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJQRBOGYSHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NNC(=C1)C2=CC=CC=C2)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
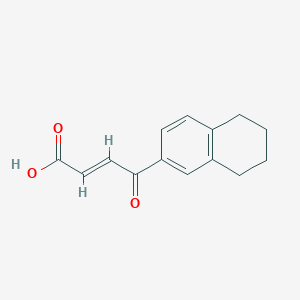
![3-[(4-Methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2427343.png)
![Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2427344.png)
![2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2427347.png)


![3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2427353.png)
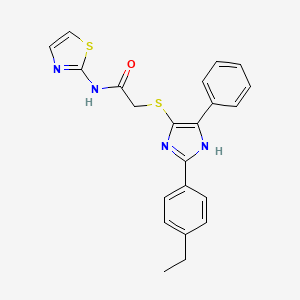
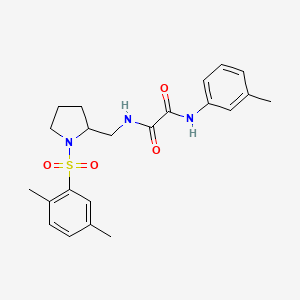
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2427357.png)

